molecular formula C5H6ClN3OS B1456124 N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea CAS No. 635283-92-0

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea

Cat. No. B1456124
M. Wt: 191.64 g/mol
InChI Key: JPLZYOZEQJHMHP-UHFFFAOYSA-N
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Description

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea (NCTU) is an organic compound that has been studied for its various applications in scientific research. It is a white, crystalline solid with a melting point of around 155°C. NCTU is a highly versatile compound, and has been used in a variety of scientific fields, ranging from chemical synthesis to biochemical research.

Scientific Research Applications

Cytokinins and Plant Morphogenesis

  • Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) exhibit cytokinin-like activity, often exceeding that of adenine compounds. These compounds are extensively used in in vitro plant morphogenesis studies. Urea cytokinins and other urea derivatives specifically enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).

Antimicrobial Activity and Cytotoxicity

  • Novel urea derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains and fungal pathogens. Some compounds showed promising antimicrobial activity and moderate cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).

Conformational Adjustments in Synthons

  • Research on conformational adjustments in urea and thiourea-based assemblies indicates varied behavior in different positional isomers. For example, 1-(5-methylthiazol-2-yl)-3-naphthalen-1-yl-urea formed hydrated salts upon reaction with different inorganic acids, showing anion-guided assembly variations (Phukan & Baruah, 2016).

Pesticidal Activity

  • Certain urea derivatives have been synthesized and found to possess both growth stimulant and fungicidal activity, indicating their potential as pesticides (Eliazyan et al., 2013).

Anticancer Agents

  • Some urea derivatives exhibit antiproliferative activities against various cancer cell lines and have been investigated as anticancer agents. For instance, certain alkylurea derivatives demonstrated significant antiproliferative activity and reduced acute oral toxicity, making them potential cancer treatments (Xie et al., 2015).

Enzyme Inhibition and Cancer Cell Line Effects

  • A study on urea derivatives showed a range of inhibition against urease, β-glucuronidase, and phosphodiesterase enzymes, with some compounds also exhibiting in vitro anticancer activity against a prostate cancer cell line (Mustafa et al., 2014).

Plant Growth Regulation

  • Some urea derivatives synthesized for plant growth regulation showed good activity, indicating their use in agriculture (Wang Yan-gang, 2008).

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c6-4-8-1-3(11-4)2-9-5(7)10/h1H,2H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZYOZEQJHMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692867
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea

CAS RN

635283-92-0
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Karmakar, R Bhattacharya… - Journal of agricultural …, 2009 - ACS Publications
The metabolism of thiamethoxam [(EZ)-3-(2-chloro-1,3-thiazol-5-yl-methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene (nitro) amine] was investigated in whole plant, callus, and …
Number of citations: 54 pubs.acs.org

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